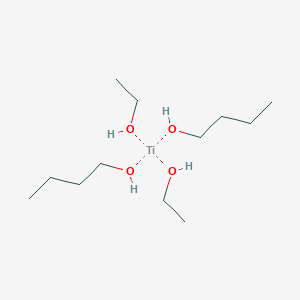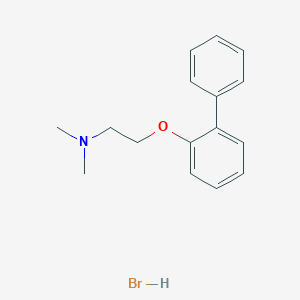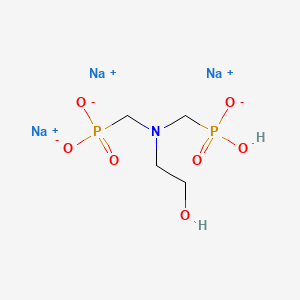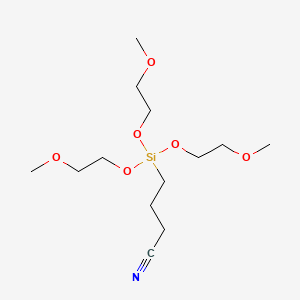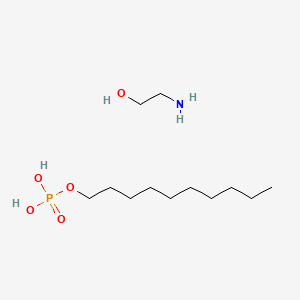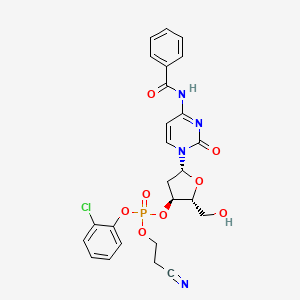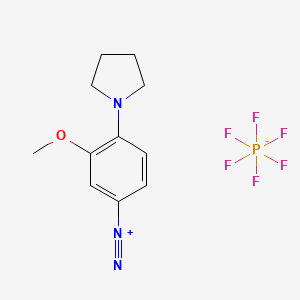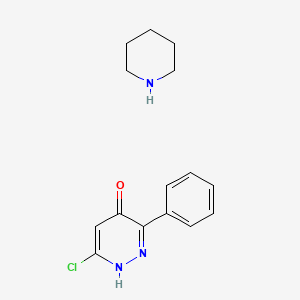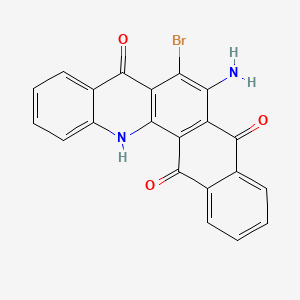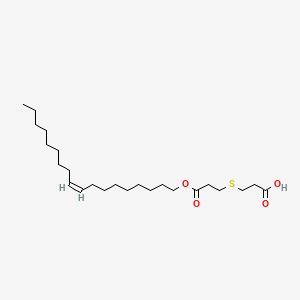
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide typically involves the reaction of hexafluoropentanediamide with hydroxylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fluorinated materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-N,N’-diisopropylpentanediamide
- 2,2,3,3,4,4-Hexafluoro-N,N’-dipentylpentanediamide
Uniqueness
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
4314-39-0 |
|---|---|
Molecular Formula |
C5H6F6N4O2 |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-1-N',5-N'-dihydroxypentanediimidamide |
InChI |
InChI=1S/C5H6F6N4O2/c6-3(7,1(12)14-16)5(10,11)4(8,9)2(13)15-17/h16-17H,(H2,12,14)(H2,13,15) |
InChI Key |
CDWHNJLCCKBYEX-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N\O)(\N)/C(F)(F)C(F)(F)C(F)(F)/C(=N/O)/N |
Canonical SMILES |
C(=NO)(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


